N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 895767-41-6
VCID: VC21371282
InChI: InChI=1S/C15H21N3O3S/c1-4-5-11-22(20,21)16-14-12(2)17(3)18(15(14)19)13-9-7-6-8-10-13/h6-10,16H,4-5,11H2,1-3H3
SMILES: CCCCS(=O)(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C
Molecular Formula: C15H21N3O3S
Molecular Weight: 323.4g/mol

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide

CAS No.: 895767-41-6

Cat. No.: VC21371282

Molecular Formula: C15H21N3O3S

Molecular Weight: 323.4g/mol

* For research use only. Not for human or veterinary use.

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide - 895767-41-6

Specification

CAS No. 895767-41-6
Molecular Formula C15H21N3O3S
Molecular Weight 323.4g/mol
IUPAC Name N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butane-1-sulfonamide
Standard InChI InChI=1S/C15H21N3O3S/c1-4-5-11-22(20,21)16-14-12(2)17(3)18(15(14)19)13-9-7-6-8-10-13/h6-10,16H,4-5,11H2,1-3H3
Standard InChI Key JDBCADSLUHHFCR-UHFFFAOYSA-N
SMILES CCCCS(=O)(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C
Canonical SMILES CCCCS(=O)(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C

Introduction

Basic Chemical Information

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide is a sulfonamide derivative with a substituted pyrazole ring. Table 1 summarizes the key identification parameters of this compound.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Registry Number895767-41-6
Molecular FormulaC₁₅H₂₁N₃O₃S
Molecular Weight323.41 g/mol
IUPAC NameN-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butane-1-sulfonamide
MDL NumberMFCD01594036
PubChem CID19683384
SMILES NotationCCCCS(=O)(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C
Common Purity95-98%

The compound consists of a pyrazole core with phenyl and methyl substituents, along with a butane-1-sulfonamide group attached at the 4-position of the pyrazole ring .

Structural Characteristics

Chemical Structure

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide features a pyrazole ring with specific substitution patterns. The pyrazole ring contains a phenyl group at position 2, methyl groups at positions 1 and 5, an oxo group at position 3, and a butane-1-sulfonamide group attached at position 4 . The structural arrangement contributes to the compound's chemical reactivity and potential biological activity.

Structural Analogs

Several structurally related compounds have been studied and documented in the literature, including:

  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylbutanamide (CAS: 34320-63-3)

  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (CAS: 306959-01-3)

  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

These structural analogs share the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl core structure but differ in the substituent attached to the 4-position of the pyrazole ring.

Physical and Chemical Properties

Physical State and Appearance

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide typically exists as a crystalline solid at room temperature . The compound is available commercially at purities ranging from 95% to 98% .

Solubility and Solution Preparation

The compound exhibits specific solubility characteristics that are important for research applications. While complete solubility data is limited, guidelines for preparing stock solutions have been documented:

Table 2: Stock Solution Preparation Guidelines

Desired ConcentrationAmount of Compound Required (per mL)
1 mM0.3234 mg
5 mM1.6171 mg
10 mM3.2341 mg

For optimal solubility, it is recommended to first dissolve the compound in an appropriate organic solvent (such as DMSO) before diluting with aqueous buffers . The preparation of stock solutions should follow these general steps:

  • Weigh the required amount of the compound

  • Dissolve in a suitable organic solvent (primary dissolution)

  • Dilute with the final buffer or medium as needed

  • Confirm complete dissolution before use

Classification CategoryDesignation
Signal WordWarning
Acute Toxicity (Oral)Category 4 (H302)
Skin IrritationCategory 2 (H315)
Eye IrritationCategory 2A (H319)
Specific Target Organ Toxicity (Single Exposure)Category 3 (H335)

The compound carries the GHS07 pictogram, indicating acute toxicity and irritant properties .

Hazard and Precautionary Statements

Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H320: Causes eye irritation

  • H335: May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell

  • P302+P352: IF ON SKIN: Wash with plenty of water

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

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